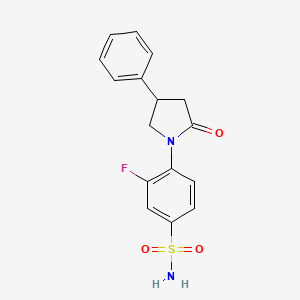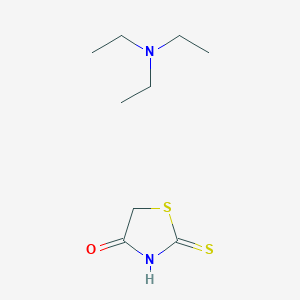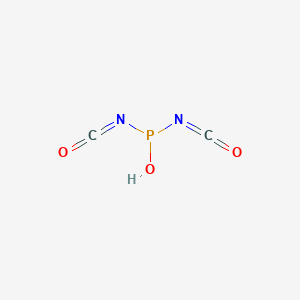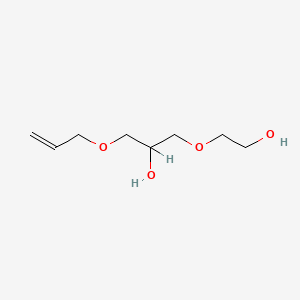
1-Amino-2,6-dimethylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,6-dimethylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2. It is a pyridinium derivative, which means it is based on the pyridine ring structure but with modifications. This compound is known for its use in various chemical reactions and as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-2,6-dimethylpyridin-1-ium iodide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with iodine and ammonia. The reaction typically takes place in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2,6-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-Amino-2,6-dimethylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-2,6-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, depending on the context. The compound can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopyridinium iodide: Similar in structure but lacks the methyl groups at positions 2 and 6.
2-Amino-1-methylpyridinium iodide: Contains a methyl group at position 1 instead of the amino group.
2,6-Dimethylpyridine: Lacks the amino and iodide groups.
Uniqueness
1-Amino-2,6-dimethylpyridin-1-ium iodide is unique due to the presence of both amino and iodide groups on the pyridine ring, along with methyl groups at positions 2 and 6. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable building block in organic synthesis.
Propiedades
Número CAS |
36012-28-9 |
|---|---|
Fórmula molecular |
C7H11IN2 |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
2,6-dimethylpyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-6-4-3-5-7(2)9(6)8;/h3-5H,8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UDFUMRLTKOTWJZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C(=CC=C1)C)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)


![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)

![Cycloocta[def]biphenylene](/img/structure/B14682592.png)

